tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 355819-02-2
VCID: VC2038630
InChI: InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-5-4-11-9(8-16)6-10(14)7-15-11/h6-7H,4-5,8,14H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)N
Molecular Formula: C13H19N3O2
Molecular Weight: 249.31 g/mol

tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

CAS No.: 355819-02-2

Cat. No.: VC2038630

Molecular Formula: C13H19N3O2

Molecular Weight: 249.31 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate - 355819-02-2

Specification

CAS No. 355819-02-2
Molecular Formula C13H19N3O2
Molecular Weight 249.31 g/mol
IUPAC Name tert-butyl 3-amino-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
Standard InChI InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-5-4-11-9(8-16)6-10(14)7-15-11/h6-7H,4-5,8,14H2,1-3H3
Standard InChI Key YHALGDJDGQKVHY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)N

Introduction

Chemical Identity and Properties

Basic Information

tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS: 355819-02-2) is characterized by its molecular formula C₁₃H₁₉N₃O₂ and a molecular weight of 249.31 g/mol . The compound incorporates a partially hydrogenated 1,6-naphthyridine scaffold, which contributes to its structural uniqueness and potential applications in various fields of chemistry.

Structural Characteristics

The compound displays several key structural elements that define its chemical behavior:

  • A 1,6-naphthyridine core (bicyclic system with nitrogen atoms at positions 1 and 6)

  • Partial hydrogenation at positions 5, 7, and 8, making it a 7,8-dihydro-5H derivative

  • A primary amino group (-NH₂) at position 3, capable of participating in hydrogen bonding

  • A tert-butyl carboxylate group at position 6, providing steric bulk and potential for further chemical modifications

The spatial arrangement of these functional groups creates a three-dimensional structure with specific binding properties that influence its reactivity and biological activity.

Chemical Identifiers

The compound can be identified using various chemical notation systems:

  • IUPAC Name: tert-butyl 3-amino-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate

  • InChI: InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-5-4-11-9(8-16)6-10(14)7-15-11/h6-7H,4-5,8,14H2,1-3H3

  • InChIKey: YHALGDJDGQKVHY-UHFFFAOYSA-N

  • SMILES: CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)N

Synthesis Methodologies

Formation of the Naphthyridine Core

The naphthyridine core formation represents a critical step in the synthesis. This can be achieved through cyclization reactions involving appropriate precursors. For related compounds, researchers have employed a Heck-type vinylation of chloropyridine using ethylene gas, followed by cyclization steps to form the naphthyridine scaffold . This approach demonstrates the atom-economical protocols that can be used in the synthesis of such complex heterocyclic systems.

Esterification with tert-Butyl Group

The tert-butyl ester group is typically introduced through esterification reactions:

  • Reaction of a carboxylic acid precursor with tert-butyl alcohol in the presence of an acid catalyst

  • Use of reagents like di-tert-butyl dicarbonate (Boc₂O) for protection of the amine functionality

  • Transesterification reactions from other ester precursors

Chemical Reactivity Profile

Reactions of the Amino Group

The primary amino group at position 3 serves as a versatile handle for various chemical transformations:

  • Acylation: Formation of amides through reaction with acid chlorides or anhydrides

  • Alkylation: Conversion to secondary or tertiary amines

  • Diazotization: Formation of diazonium salts that can be further transformed

  • Condensation: Reaction with aldehydes or ketones to form imines

These transformations allow for significant structural diversity and potential optimization of biological activity.

Reactions of the tert-Butyl Ester

The tert-butyl ester group can undergo several important transformations:

  • Acid-catalyzed hydrolysis: Cleavage of the tert-butyl group to yield the corresponding carboxylic acid

  • Transesterification: Exchange with other alcohols to form different esters

  • Reduction: Conversion to primary alcohols using appropriate reducing agents

The acid-labile nature of the tert-butyl group makes it particularly useful as a protecting group in multi-step syntheses.

Reactions of the Naphthyridine Core

The naphthyridine core structure can participate in various chemical reactions:

  • Electrophilic aromatic substitution: Though less reactive than benzene, the aromatic rings can undergo substitution with electrophiles

  • Nucleophilic aromatic substitution: Particularly at positions activated by the nitrogen atoms

  • Further hydrogenation: Reduction of the partially hydrogenated system to a fully saturated structure

Applications in Scientific Research

Medicinal Chemistry Applications

Naphthyridine derivatives, including tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, have significant potential in medicinal chemistry:

  • As building blocks for the synthesis of biologically active compounds

  • As potential antimicrobial agents, based on research indicating antimicrobial properties of naphthyridine derivatives

  • As scaffolds for the development of enzyme inhibitors or receptor modulators

The amino group provides a convenient handle for linking to other functional moieties, while the partially hydrogenated naphthyridine core offers a rigid yet flexible scaffold for optimal interaction with biological targets.

Synthetic Organic Chemistry

In synthetic chemistry, this compound serves as a valuable intermediate for the construction of more complex molecules:

  • The amino group provides a reactive site for further functionalization

  • The tert-butyl ester can be cleaved to reveal a carboxylic acid for additional transformations

  • The naphthyridine core can be modified to introduce additional substituents

Comparison with Similar Compounds

Comparison with Halogenated Derivatives

Comparing tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate with its halogenated counterparts reveals important structure-activity relationships:

  • tert-Butyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (C₁₃H₁₇BrN₂O₂, MW: 313.19 g/mol) : The bromo substituent makes this compound more susceptible to nucleophilic substitution reactions and less likely to participate in hydrogen bonding compared to the amino derivative.

  • tert-Butyl 3-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (C₁₃H₁₇ClN₂O₂, MW: 268.74 g/mol) : Similar to the bromo analog, the chloro substituent affects electronic distribution and reactivity, serving as a good leaving group for substitution reactions.

Comparison with Nitro Derivative

tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (C₁₃H₁₇N₃O₄, MW: 279.29 g/mol): The nitro group is strongly electron-withdrawing, which significantly alters the electronic distribution in the molecule compared to the electron-donating amino group. This nitro derivative can serve as a precursor for the amino compound through reduction reactions.

Comparison with Other Naphthyridine Derivatives

Several structural analogs provide insights into the structure-activity relationships of this compound class:

  • tert-butyl 3-amino-8-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (C₁₄H₂₁N₃O₂, MW: 263.34 g/mol) : The additional methyl group at position 8 influences conformational preferences and potentially modifies biological activity.

  • tert-butyl 8,8-dimethyl-3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (C₁₅H₂₃N₃O₂, MW: 277.36 g/mol): The geminal dimethyl substitution at position 8 introduces additional steric constraints and modifies the three-dimensional structure.

  • tert-butyl 2-amino-3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate (C₁₄H₁₈N₄O₂, MW: 274.324 g/mol): This compound features both an amino group and a cyano group, creating a different electronic distribution and potential for hydrogen bonding interactions.

Comprehensive Data Tables

Physical and Chemical Properties

PropertyValueSource
CAS Number355819-02-2
Molecular FormulaC₁₃H₁₉N₃O₂
Molecular Weight249.31 g/mol
IUPAC Nametert-butyl 3-amino-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
InChIInChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-5-4-11-9(8-16)6-10(14)7-15-11/h6-7H,4-5,8,14H2,1-3H3
InChIKeyYHALGDJDGQKVHY-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)N

Comparative Analysis of Related Naphthyridine Compounds

CompoundMolecular FormulaMolecular WeightKey Structural FeatureReference
tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylateC₁₃H₁₉N₃O₂249.31 g/molAmino group at position 3
tert-Butyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylateC₁₃H₁₇BrN₂O₂313.19 g/molBromo substituent at position 3
tert-Butyl 3-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylateC₁₃H₁₇ClN₂O₂268.74 g/molChloro substituent at position 3
tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylateC₁₃H₁₇N₃O₄279.29 g/molNitro group at position 3
tert-butyl 3-amino-8-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylateC₁₄H₂₁N₃O₂263.34 g/molMethyl group at position 8
tert-butyl 8,8-dimethyl-3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylateC₁₅H₂₃N₃O₂277.36 g/molDimethyl substitution at position 8
tert-butyl 2-amino-3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylateC₁₄H₁₈N₄O₂274.324 g/molAmino at position 2 and cyano at position 3

Structure-Activity Relationships

Steric Considerations

The three-dimensional structure of the compound is influenced by several factors:

  • The partial hydrogenation of the naphthyridine core creates a non-planar conformation

  • The tert-butyl group provides significant steric bulk

  • The positioning of the amino group affects potential interactions with biological targets

These steric factors contribute to the compound's specificity in binding to potential biological targets.

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